5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
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Overview
Description
5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a methyl group and a thioether linkage to an o-tolyloxyethyl group.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a wide range of uses in medicinal chemistry .
Mode of Action
Benzimidazoles are known to act as corrosion inhibitors for steels, pure metals, and alloys . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazoles and their derivatives are known to exhibit various pharmacological activities .
Pharmacokinetics
Imidazole compounds are known to show good tissue penetration and permeability .
Action Environment
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Thioether Linkage: The benzimidazole core is then reacted with a suitable alkylating agent, such as 2-(o-tolyloxy)ethyl chloride, in the presence of a base like potassium carbonate to introduce the thioether linkage.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
- 5-(2-(4-Ethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine
- 5-Hexyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a thioether linkage. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-14-15(11-12)19-17(18-14)21-10-9-20-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDUUPZUIXZKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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